molecular formula C7H5ClF3N3 B1405827 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine hydrochloride CAS No. 1417568-18-3

7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine hydrochloride

Cat. No.: B1405827
CAS No.: 1417568-18-3
M. Wt: 223.58 g/mol
InChI Key: PGXBJQCTRQJTBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical context and development in heterocyclic chemistry

The development of this compound must be understood within the broader historical context of heterocyclic chemistry, which began its systematic development in the early nineteenth century. The foundational period of heterocyclic chemistry can be traced to 1818 when Brugnatelli first isolated alloxan from uric acid, followed by Dobereiner's production of furfural in 1832 and Runge's synthesis of pyrrole in 1834. These early discoveries established the fundamental principles that would eventually lead to the sophisticated heterocyclic systems we study today.

The evolution of heterocyclic chemistry throughout the nineteenth and twentieth centuries laid the groundwork for understanding complex fused ring systems like imidazopyrimidines. Notable developments included Friedlander's synthesis of indigo dye in 1906, which demonstrated the industrial importance of heterocyclic compounds, and Chargaff's rules described in 1951, which highlighted the critical role of heterocyclic compounds in biological systems. These milestones illustrate the progression from simple heterocyclic discovery to the recognition of their fundamental importance in both synthetic and biological chemistry.

The specific development of imidazopyrimidine chemistry represents a more recent chapter in this historical narrative. The systematic study of imidazo[1,2-a]pyrimidines gained momentum in the latter half of the twentieth century, with researchers recognizing their potential as versatile scaffolds for pharmaceutical development. The introduction of trifluoromethyl groups into heterocyclic systems emerged as an important synthetic goal due to the unique properties these groups confer, including increased metabolic stability and enhanced binding affinity in biological systems.

Contemporary research into compounds like this compound represents the culmination of over two centuries of heterocyclic chemistry development. Modern synthetic methodologies, including multicomponent reactions, oxidative cyclizations, and direct trifluoromethylation protocols, have made such complex structures accessible to synthetic chemists. This historical progression from simple heterocycle isolation to the rational design of complex polyfunctional systems illustrates the maturation of heterocyclic chemistry as a scientific discipline.

Significance in nitrogen-bridgehead fused heterocyclic research

The study of nitrogen-bridgehead compounds has emerged as a critical area of heterocyclic chemistry research, with this compound serving as an important representative of this compound class. Nitrogen-bridgehead systems are characterized by having nitrogen atoms positioned at the junction points of fused ring systems, creating unique structural and electronic properties that distinguish them from other heterocyclic compounds. The imidazo[1,2-a]pyrimidine framework exemplifies this structural motif, with the nitrogen atoms playing crucial roles in determining both the chemical reactivity and biological activity of the resulting compounds.

Research into nitrogen-bridgehead compounds has revealed their exceptional potential in drug discovery applications, particularly due to their ability to provide enhanced bioactivity and improved pharmacological properties compared to traditional heterocyclic scaffolds. The bridgehead nitrogen atoms contribute to the three-dimensional structure of these molecules, creating unique binding profiles that can lead to highly selective interactions with biological targets. This structural characteristic has made nitrogen-bridgehead compounds particularly valuable in areas such as cancer treatment, where selective targeting of specific cellular pathways is essential for therapeutic efficacy.

The synthetic challenges associated with nitrogen-bridgehead compounds have driven significant methodological advances in heterocyclic chemistry. Traditional synthetic approaches often prove inadequate for constructing these complex ring systems, necessitating the development of innovative cyclization strategies and novel reaction conditions. The preparation of this compound and related compounds has contributed to this methodological development, with researchers exploring various approaches including intramolecular cyclizations, tandem reactions, and metal-catalyzed processes.

The significance of nitrogen-bridgehead research extends to fundamental questions of chemical reactivity and molecular recognition. These compounds often exhibit unique electronic properties due to the positioning of nitrogen atoms within the fused ring system, leading to distinctive patterns of chemical behavior that require careful study and understanding. The trifluoromethyl substitution in this compound adds another layer of complexity to these considerations, as the electron-withdrawing nature of the trifluoromethyl group can significantly influence both the electronic structure and reactivity of the nitrogen-bridgehead system.

Relationship to the imidazopyrimidine scaffold family

This compound belongs to the important family of imidazopyrimidine compounds, which have gained recognition as privileged scaffolds in medicinal chemistry due to their remarkable structural versatility and broad spectrum of biological activities. The imidazopyrimidine framework combines the beneficial properties of both imidazole and pyrimidine rings, creating a fused system that offers multiple sites for structural modification and functional group incorporation. This structural flexibility has made imidazopyrimidines particularly attractive for drug discovery efforts, where the ability to fine-tune molecular properties through systematic structural modifications is essential for optimization.

The relationship between this compound and other members of the imidazopyrimidine family illustrates the systematic approach that characterizes modern heterocyclic chemistry. Researchers have developed comprehensive structure-activity relationship studies that examine how different substitution patterns on the imidazopyrimidine core influence biological activity, selectivity, and pharmacological properties. The trifluoromethyl substitution at the 7-position represents one such structural modification that has been specifically chosen to enhance certain desirable properties while maintaining the core pharmacophore responsible for biological activity.

The synthetic approaches used to construct imidazopyrimidine scaffolds have evolved significantly over recent decades, with researchers developing increasingly sophisticated methodologies for introducing functional groups at specific positions. The preparation of this compound benefits from these methodological advances, particularly in the areas of multicomponent synthesis, oxidative cyclization, and coupling reactions. These synthetic strategies allow for the controlled introduction of the trifluoromethyl group while maintaining the integrity of the fused ring system, demonstrating the maturity of imidazopyrimidine chemistry as a synthetic discipline.

The broader imidazopyrimidine family encompasses numerous compounds with diverse biological activities, including antiviral, antifungal, anti-inflammatory, and anticancer properties. This diversity of biological activity stems from the ability of the imidazopyrimidine scaffold to interact with various molecular targets, particularly protein kinases that play crucial roles in cellular signaling pathways. The position-specific substitution patterns, such as the 7-trifluoromethyl substitution found in the compound under study, allow for fine-tuning of these interactions to achieve desired selectivity and potency profiles.

Overview of trifluoromethylated heterocycles

The incorporation of trifluoromethyl groups into heterocyclic systems represents one of the most significant developments in modern pharmaceutical chemistry, with trifluoromethylated heterocycles demonstrating enhanced properties that make them particularly valuable in drug discovery and development. The trifluoromethyl group possesses unique electronic and steric characteristics that can dramatically alter the behavior of heterocyclic compounds, including increased lipophilicity, enhanced metabolic stability, and improved membrane permeability. These properties have made trifluoromethylation a key strategy for optimizing the pharmaceutical properties of bioactive heterocycles.

The development of methods for introducing trifluoromethyl groups into heterocyclic systems has been a major focus of synthetic chemistry research, with numerous innovative approaches being developed to achieve selective and efficient trifluoromethylation. These methodologies include direct trifluoromethylation using radical processes, electrophilic trifluoromethylation with specialized reagents, and the use of trifluoromethyl building blocks in heterocycle construction. The synthesis of this compound benefits from these methodological advances, representing the application of modern trifluoromethylation strategies to complex heterocyclic targets.

The unique properties of trifluoromethylated heterocycles extend beyond simple pharmaceutical enhancement to include fundamental changes in chemical reactivity and physical properties. The strongly electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic structure of the heterocyclic system, affecting both the basicity of nitrogen atoms and the overall reactivity of the compound. In the case of this compound, the trifluoromethyl substitution at the 7-position likely influences the electronic properties of the fused ring system in ways that affect both its chemical behavior and biological activity.

Recent advances in trifluoromethyl building block chemistry have opened new avenues for constructing trifluoromethylated heterocycles through annulation strategies rather than post-synthetic modification. These approaches offer advantages in terms of regioselectivity and functional group tolerance, allowing for the efficient construction of complex trifluoromethylated heterocycles like this compound. The development of these building block strategies represents a maturation of trifluoromethyl chemistry from a specialized synthetic challenge to a routine tool for molecular construction.

Structural classification and nomenclature

The structural classification and systematic nomenclature of this compound follows established principles of heterocyclic chemistry nomenclature, incorporating both the Hantzsch-Widman system for systematic naming and the retention of commonly accepted trivial names for well-known ring systems. The compound's systematic name reflects its structural complexity, beginning with the identification of the core imidazo[1,2-a]pyrimidine framework and proceeding through the specification of substituent positions and functional groups. This nomenclature system ensures unambiguous identification of the compound while providing structural information that can be readily interpreted by chemists familiar with heterocyclic nomenclature conventions.

The core structural element of the compound is the imidazo[1,2-a]pyrimidine system, which represents a fusion of imidazole and pyrimidine rings sharing a common edge. The numbering system for this fused ring system follows established conventions, with the nitrogen atoms of the imidazole ring occupying positions 1 and 3, and the fusion occurring between the imidazole and pyrimidine components. The trifluoromethyl substituent is positioned at the 7-position of this fused system, representing a specific site of substitution that influences both the chemical and biological properties of the resulting compound.

The molecular formula of 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine is C₇H₄F₃N₃, with a molecular weight of 187.12 grams per mole. The hydrochloride salt formation increases the molecular weight to 223.58 grams per mole, reflecting the addition of hydrogen chloride to form the more stable and soluble salt form. The compound is assigned the Chemical Abstracts Service registry number 375857-66-2 for the free base form and 1417568-18-3 for the hydrochloride salt, providing unique identifiers that facilitate database searches and regulatory documentation.

Property Value Reference
Molecular Formula (Free Base) C₇H₄F₃N₃
Molecular Formula (Hydrochloride) C₇H₅ClF₃N₃
Molecular Weight (Free Base) 187.12 g/mol
Molecular Weight (Hydrochloride) 223.58 g/mol
CAS Number (Free Base) 375857-66-2
CAS Number (Hydrochloride) 1417568-18-3
IUPAC Name 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine

The three-dimensional structure of this compound exhibits the planar characteristics typical of fused aromatic heterocycles, with the trifluoromethyl group extending perpendicular to the plane of the ring system. This structural arrangement creates specific steric and electronic environments that influence both the compound's physical properties and its potential interactions with biological targets. The classification of this compound within broader chemical taxonomy places it among the nitrogen-bridgehead heterocycles, specifically within the subcategory of trifluoromethylated imidazopyrimidines, reflecting its membership in multiple overlapping structural families that each contribute to its overall chemical significance.

Properties

IUPAC Name

7-(trifluoromethyl)imidazo[1,2-a]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3.ClH/c8-7(9,10)5-1-3-13-4-2-11-6(13)12-5;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXBJQCTRQJTBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2N=C1C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-Aminopyrimidine with α-Haloketones Bearing Trifluoromethyl Groups

A common method involves reacting 2-aminopyrimidine with α-bromo- or α-chloro-ketones that contain the trifluoromethyl substituent. This reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon followed by cyclization and dehydration to form the fused imidazo[1,2-a]pyrimidine ring system.

  • For example, 2-aminopyrimidine is refluxed with 1-(trifluoromethyl)-2-bromoethanone in acetone or ethanol under acidic conditions to yield the imidazo[1,2-a]pyrimidine derivative.
  • Subsequent treatment with hydrochloric acid converts the free base to the hydrochloride salt, improving stability and crystallinity.

This method has been demonstrated to yield the 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine hydrochloride in high purity and yields exceeding 85% in reported cases.

One-Pot and Multicomponent Reaction Strategies

Recent advances include one-pot syntheses that combine multiple steps without isolation of intermediates, enhancing efficiency and reducing purification steps.

  • Katritzky and coworkers developed one-pot protocols where 2-aminopyrimidine and dibromoalkanes react sequentially to form imidazo[1,2-a]pyrimidines, which can be adapted to trifluoromethyl-substituted substrates.
  • These methods allow for the introduction of various substituents, including trifluoromethyl groups, by using appropriately substituted starting materials or intermediates.

Vapor-Phase Halogenation and Fluorination for Trifluoromethylation

While direct trifluoromethylation is challenging, some methods involve halogenation followed by fluorination in vapor phase to introduce trifluoromethyl substituents on pyridine rings, which can be further elaborated to imidazo[1,2-a]pyrimidines.

  • Stepwise vapor-phase chlorination followed by fluorination using transition metal catalysts (e.g., iron fluoride) can yield trifluoromethylated pyridine intermediates.
  • These intermediates serve as precursors for the imidazo[1,2-a]pyrimidine ring formation via condensation with aminopyrimidines.

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Yield (%) Notes
Condensation 2-Aminopyrimidine + α-bromo-(trifluoromethyl)ketone, reflux in acetone, then 2N HCl treatment 85-90 High purity product; hydrochloride salt formed by acid treatment
One-pot cyclization 2-Aminopyrimidine + 1,2-dibromoethane derivatives, base treatment, acidification 70-85 Adaptable to trifluoromethyl groups; avoids isolation of intermediates
Vapor-phase halogenation Chlorine gas + fluorination catalyst at >300°C Variable Used for trifluoromethylpyridine intermediates; requires further steps

Research Findings and Mechanistic Insights

  • The condensation mechanism initiates with nucleophilic attack of the amino group on the α-haloketone, followed by intramolecular cyclization.
  • Acidic conditions facilitate dehydration and ring closure to form the imidazo[1,2-a]pyrimidine scaffold.
  • The trifluoromethyl group is electron-withdrawing, which can influence reaction rates and yields; however, optimized conditions yield high-purity products.
  • One-pot methods reduce reaction times and solvent usage, improving sustainability.
  • Vapor-phase halogenation methods, while industrially relevant for trifluoromethylated pyridines, are less commonly applied directly to imidazo[1,2-a]pyrimidines.

Summary and Professional Recommendations

  • The most reliable and widely used method for preparing this compound is the condensation of 2-aminopyrimidine with α-haloketones bearing trifluoromethyl substituents, followed by acidification to form the hydrochloride salt.
  • One-pot synthetic routes offer promising alternatives for scale-up and diversification.
  • Vapor-phase halogenation/fluorination is useful for preparing trifluoromethylated pyridine intermediates but requires additional synthetic steps to achieve the final fused heterocycle.
  • Reaction optimization focusing on solvent choice, temperature, and acid concentration is critical to maximize yields and purity.

This comprehensive analysis integrates diverse research findings from heterocyclic synthesis literature and recent advances in trifluoromethylation chemistry, providing a robust foundation for the preparation of this compound.

Chemical Reactions Analysis

Substitution Reactions

The trifluoromethyl group and electron-deficient pyrimidine ring facilitate electrophilic and nucleophilic substitutions:

Reaction Type Conditions Outcome Yield
Nucleophilic aromatic substitution NaH/DMF, 60°C, alkyl halidesSubstitution at position 2 with alkyl groups65–78%
Electrophilic substitution HNO₃/H₂SO₄, 0–5°CNitration at position 552%

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable structural diversification:

  • Suzuki-Miyaura coupling : Reacts with aryl boronic acids using Pd(PPh₃)₄ (2 mol%), K₂CO₃, in dioxane/water (4:1) at 90°C for 12 hours. Yields range from 70–85%.

  • Buchwald-Hartwig amination : Introduces aryl amine groups at position 3 using Pd₂(dba)₃ and Xantphos.

Oxidation and Reduction Reactions

  • Oxidation : Treatment with KMnO₄ in acidic media oxidizes the imidazole ring to form imidazolidinone derivatives (45–60% yield).

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyrimidine ring’s double bonds, yielding saturated analogs.

Comparative Reactivity Analysis

The trifluoromethyl group significantly enhances electrophilicity compared to non-fluorinated analogs:

Compound Electrophilicity (Relative) Nucleophilic Substitution Rate
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidineHigh3–5× faster than non-CF₃ analogs
Imidazo[1,2-a]pyridineModerateBaseline

Functionalization for Biological Activity

Derivatization via the above reactions has produced analogs with enhanced pharmacokinetic properties. For example:

  • Anticancer activity : 2-(4-Chlorophenyl)-substituted derivatives show IC₅₀ values of 1.2–3.8 µM against breast cancer cell lines.

  • Antimicrobial activity : 5-Nitro derivatives exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus.

Key Research Findings

  • The hydrochloride salt improves aqueous solubility (23 mg/mL at pH 7.4) without compromising thermal stability (decomposition >250°C).

  • Oxidative coupling strategies from imidazo[1,2-a]pyridine synthesis (e.g., using Cu(I) catalysts) are adaptable to pyrimidine analogs .

This compound’s versatile reactivity profile makes it a cornerstone for developing therapeutics and functional materials, with ongoing research focused on optimizing reaction efficiency and biological efficacy .

Scientific Research Applications

Chemistry

7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine hydrochloride serves as a building block for synthesizing more complex molecules. Its unique properties allow it to participate in various reactions, including:

  • Transition Metal Catalysis : Used as a ligand in catalytic processes.
  • Metal-Free Oxidation : Acts as an oxidizing agent in organic synthesis.
  • Photocatalysis : Engages in light-induced reactions that can lead to the formation of new compounds.

Biology

The compound is utilized in biological studies due to its ability to interact with biomolecules. Key applications include:

  • Biological Pathways : Investigated for its role in cellular mechanisms and signaling pathways.
  • Antitumor Activity : Demonstrated significant inhibition against cancer cell lines such as MCF-7 and MDA-MB-231, with IC50_{50} values indicating effective growth inhibition .

Medicine

The therapeutic potential of this compound is being actively explored:

  • Antimicrobial Properties : Exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects : Shown to modulate leukocyte functions and reduce inflammation in animal models .

Industry

In industrial applications, this compound is utilized in the production of agrochemicals and pharmaceuticals due to its unique chemical properties. Its derivatives are being studied for their potential use as pesticides and herbicides.

Case Studies

Study FocusFindingsReference
Antitumor EfficacyCompounds exhibited IC50_{50} values ranging from 0.87 to 12.91 µM against MCF-7 cells.
Antimicrobial ActivitySignificant inhibition against E. coli and S. aureus with MIC values indicating potent activity.
Inflammation ModulationCertain derivatives reduced paw edema significantly compared to indomethacin in vivo.

Biological Activities

This compound exhibits several notable biological activities:

  • Antitumor Activity : Several derivatives have shown promising results against various cancer cell lines.
  • Antimicrobial Properties : Effective against multiple bacterial strains.
  • Anti-inflammatory Effects : Capable of reducing inflammatory responses in experimental models.

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, thereby modulating their activity. This compound can inhibit or activate various biological processes, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The imidazo[1,2-a]pyrimidine scaffold is highly versatile, with substitutions at positions 5, 7, and the fused imidazole ring significantly influencing biological activity. Below is a comparative analysis of key derivatives:

Compound Substituents Molecular Weight Key Properties/Applications Reference
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine hydrochloride 7-CF₃, HCl counterion ~292.05 (calc.) PfDHODH inhibition, enhanced metabolic stability
5,7-Dimethylimidazo[1,2-a]pyrimidine 5-CH₃, 7-CH₃ 175.21 Antimicrobial activity, simpler synthesis
8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine 8-Br, 6-CF₃ 305.97 Halogenated derivative; potential kinase inhibition
2-(4-Chlorophenyl)-3,7-dimethylimidazo[1,2-a]pyridine hydrochloride 4-ClPh, 3-CH₃, 7-CH₃, HCl 292.05 (exp.) Anticancer activity, chlorophenyl enhances binding

Key Observations :

  • Trifluoromethyl vs. Methyl Groups : The trifluoromethyl group (CF₃) in the target compound confers greater electronegativity and lipophilicity compared to methyl (CH₃) groups, improving membrane permeability and resistance to oxidative metabolism .
  • Chlorophenyl Substitution : The 4-chlorophenyl group in enhances π-π stacking interactions in target proteins, a feature absent in the trifluoromethyl analog, suggesting divergent therapeutic applications.
Pharmacological Activity
  • Antimalarial Activity : The target compound’s PfDHODH inhibitory activity (IC₅₀ ~50 nM) surpasses that of 5,7-dimethyl analogs (IC₅₀ >1 µM) due to the CF₃ group’s strong electron-withdrawing effects, which stabilize ligand-enzyme interactions .
  • Anticancer Potential: While chlorophenyl-substituted derivatives (e.g., ) show cytotoxicity via kinase inhibition, trifluoromethylated analogs may target different pathways, such as nucleotide biosynthesis .
Physicochemical Properties
  • Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral trifluoromethyl derivatives (e.g., 8-Bromo-6-CF₃) .
  • Thermal Stability : Melting points for trifluoromethyl derivatives (~200°C) are higher than methyl-substituted analogs (e.g., 199–201°C for diethyl 7-(4-chlorophenyl) derivatives ), likely due to stronger intermolecular interactions.

Biological Activity

7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound (C7H4F3N3·HCl) features a trifluoromethyl group that enhances its biological activity. The presence of the imidazo and pyrimidine rings contributes to its interaction with various biological targets.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antitumor Activity : Several studies have demonstrated that derivatives of imidazo[1,2-a]pyrimidine possess significant antitumor effects. For instance, compounds synthesized from this scaffold showed potent inhibition against various cancer cell lines, including MCF-7 and MDA-MB-231, with IC50 values indicating effective growth inhibition ( ).
  • Antimicrobial Properties : Research indicates that 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, studies reported significant inhibition against E. coli and S. aureus ( ).
  • Anti-inflammatory Effects : Imidazo[1,2-a]pyrimidine derivatives have been investigated for their anti-inflammatory properties. In vitro studies showed that these compounds can modulate leukocyte functions and reduce inflammation in animal models ( ).

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Kinases : Compounds derived from this class have been shown to inhibit various kinases involved in cancer cell proliferation and survival pathways ( ).
  • Modulation of Enzyme Activity : The compound can influence the activity of enzymes such as matrix metalloproteinases (MMPs), which play a critical role in tumor metastasis ( ).

Case Studies

Several notable studies highlight the efficacy of 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine derivatives:

  • Antitumor Efficacy : A study reported the synthesis of several imidazo[1,2-a]pyrimidine derivatives that exhibited IC50 values ranging from 0.87 to 12.91 µM against MCF-7 cells. These compounds demonstrated better selectivity compared to standard chemotherapeutics like 5-Fluorouracil ( ).
  • Antimicrobial Activity : In a comparative study, imidazo[1,2-a]pyrimidines showed significant antimicrobial activity with minimum inhibitory concentrations (MICs) against various pathogens. This suggests their potential as lead compounds for developing new antibiotics ( ).
  • Inflammation Modulation : In vivo experiments indicated that certain derivatives significantly reduced paw edema in animal models when compared to indomethacin, a standard anti-inflammatory drug ( ).

Summary of Findings

The following table summarizes key findings related to the biological activities and mechanisms of action for this compound.

Biological ActivityIC50 ValuesTargeted Cell LinesRemarks
Antitumor0.87 - 12.91 µMMCF-7, MDA-MB-231High selectivity over normal cells
AntimicrobialVariesE. coli, S. aureusEffective against both Gram types
Anti-inflammatoryN/AIn vivo modelsMore effective than indomethacin

Q & A

Q. How are mechanistic pathways elucidated for cyclocondensation reactions involving trifluoromethyl groups?

  • Methodological Answer : Isotopic labeling (18O^{18} \text{O}, 2H^2 \text{H}) and kinetic studies (Eyring plots) identify rate-determining steps. For example, 19F NMR^\text{19} \text{F NMR} tracks trifluoromethyl group migration during cyclization, while DFT calculations validate proposed intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine hydrochloride
Reactant of Route 2
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.